{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate is a chemical compound with the molecular formula and a molecular weight of 374.2 g/mol. This compound features a unique structure that incorporates both fluorine and chlorine substituents, which can influence its chemical properties and potential applications. It is classified as an organic compound and is part of a broader category of carbamates and benzoates.
The compound is identified by its CAS number 1794916-16-7, which serves as a unique identifier in chemical databases. It can be sourced from various chemical suppliers and is often utilized in research settings due to its specific functional groups that may exhibit biological activity or serve as intermediates in organic synthesis.
The synthesis of {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate typically involves multi-step organic reactions:
The reaction conditions (temperature, solvent choice, and time) are critical for optimizing yield and purity. Specific reagents and catalysts can also significantly affect the efficiency of each synthetic step.
The molecular structure of {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate can be represented by its SMILES notation: O=C(COC(=O)c1cc(Cl)ccc1Cl)NCc1ccc(F)cc1F
. This notation reflects the connectivity of atoms in the molecule, highlighting the presence of both carbamate and benzoate moieties.
The compound may undergo various chemical reactions typical for carbamates and esters:
Understanding these reactions is crucial for predicting how the compound behaves under different environmental conditions or when used in formulations.
The mechanism of action for {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors due to its structural features:
Further studies are required to clarify its specific mechanisms in biological contexts, including potential pharmacological effects.
{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate has potential applications in:
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3